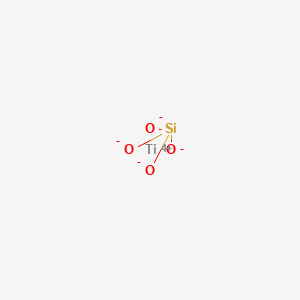

Titanium silicon oxide

描述

属性

IUPAC Name |

titanium(4+);silicate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.Ti/c1-5(2,3)4;/q-4;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRNXBBHKHHBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ti+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SiTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339927 | |

| Record name | Titanium(4+) silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19114-55-7 | |

| Record name | Titanium(4+) silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Titanium Silicon Oxide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of titanium silicon oxide (Ti-Si-O) nanostructures. This class of materials is of significant interest due to its tunable properties and potential applications in catalysis, photocatalysis, and as a drug delivery vehicle. This document details the most common synthesis methodologies, provides protocols for key characterization techniques, and presents quantitative data to facilitate comparison and reproducibility.

Synthesis of this compound Nanostructures

The properties of Ti-Si-O nanostructures are intrinsically linked to their synthesis method. The choice of technique dictates morphology, particle size, surface area, and crystallinity. The following sections detail the most prevalent methods: sol-gel synthesis, hydrothermal synthesis, chemical vapor deposition, and flame spray pyrolysis.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the hydrolysis and polycondensation of precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) which then gels to form a continuous solid network.

Experimental Protocol:

A typical sol-gel synthesis of TiO₂/SiO₂ hybrid nanoparticles is as follows[1][2]:

-

Titanium Precursor Preparation: Add titanium isopropoxide (TTIP) to ethanol (B145695) and stir for 30 minutes.

-

Hydrolysis: Prepare a solution of nitric acid (HNO₃) in deionized water and add it dropwise to the TTIP/ethanol mixture to initiate hydrolysis. Stir the resulting solution for 2 hours.

-

Silicon Precursor Preparation: In a separate vessel, add tetraethyl orthosilicate (B98303) (TEOS) to a solution of ammonia (B1221849) and ethanol.

-

Mixing: Add the TEOS solution dropwise to the hydrolyzed TTIP solution.

-

Gelation and Aging: Heat the mixture at 100°C until the solvent evaporates and a gel is formed. The aging of the gel is a crucial step where the structure and properties of the final material can be tailored.

-

Drying and Calcination: Dry the gel and then anneal it at a specific temperature (e.g., 600°C for 4 hours) to obtain crystalline TiO₂/SiO₂ nanoparticles. The calcination temperature significantly influences the crystallinity and phase composition of the final product.

Quantitative Data for Sol-Gel Synthesis:

| Parameter | Value/Range | Resulting Properties | Reference |

| Precursors | TTIP, TEOS | Formation of Ti-O-Si bonds | [1][2] |

| Solvent | Ethanol | Controls reaction rate and particle morphology | [1] |

| Catalyst | HNO₃ (acidic), NH₄OH (basic) | Affects hydrolysis and condensation rates, influencing particle size and porosity. Acidic catalysis leads to dense, microporous structures, while basic catalysis results in looser, mesoporous structures. | [1][3] |

| H₂O:TEOS Molar Ratio | 4:1 | Influences the degree of hydrolysis and cross-linking. | [4] |

| Calcination Temperature | 300°C - 800°C | Affects crystallinity, phase (anatase/rutile), and specific surface area. Higher temperatures generally lead to increased crystallinity and larger particle sizes, with a corresponding decrease in surface area. | [5] |

| Aging Time | 2 - 6 hours | Influences particle size. | [4] |

Table 1: Summary of Sol-Gel Synthesis Parameters and Resulting Nanostructure Properties.

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing highly crystalline, well-defined nanostructures.

Experimental Protocol:

A typical hydrothermal synthesis for titania-silica nanotubes is as follows[6]:

-

Precursor Suspension: Add TiO₂ powder to a concentrated sodium hydroxide (B78521) (NaOH) solution.

-

Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 130°C) for a set duration (e.g., 20 hours).

-

Washing: After the reaction, filter the precipitate and wash it with deionized water until a neutral pH is achieved.

-

Drying: Dry the resulting powder in an oven.

Quantitative Data for Hydrothermal Synthesis:

| Parameter | Value/Range | Resulting Properties | Reference |

| Precursor | TiO₂ powder (e.g., Degussa P25) | Influences the final morphology (nanotubes, nanowires). | [7] |

| Alkaline Solution | 10 M NaOH | High alkalinity is crucial for the formation of titanate nanotubes. | [6] |

| Temperature | 110°C - 150°C | Affects the morphology; higher temperatures can lead to the formation of nanowires instead of nanotubes. | [7] |

| Time | 20 - 90 hours | Influences the completeness of the transformation into nanotubes. | [6][8] |

| Calcination Temperature | 400°C - 500°C | Can be used to convert the synthesized titanate nanotubes into anatase TiO₂ while retaining the tubular morphology. | [7][8] |

Table 2: Summary of Hydrothermal Synthesis Parameters and Resulting Nanostructure Properties.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film.

Experimental Protocol:

A general procedure for the deposition of Ti-Si-O thin films via CVD is as follows[9]:

-

Substrate Preparation: Clean the substrate (e.g., silicon wafer) to remove any contaminants.

-

Precursor Delivery: Introduce volatile precursors, such as titanium tetrachloride (TiCl₄) and silane (B1218182) (SiH₄), into the reaction chamber using a carrier gas (e.g., Ar, N₂).

-

Deposition: Heat the substrate to the desired temperature to induce the chemical reaction and deposition of the Ti-Si-O film. The reaction can also be enhanced using plasma (Plasma-Enhanced CVD or PECVD).

-

Purging: After deposition, purge the chamber with an inert gas to remove any unreacted precursors and byproducts.

Quantitative Data for CVD:

| Parameter | Value/Range | Resulting Properties | Reference |

| Precursors | TiCl₄, SiH₄, TEOS, N₂O | Determines the composition of the film. | [9] |

| Substrate Temperature | 300°C - 900°C | Affects the crystallinity and deposition rate. | [9] |

| Pressure | Low Pressure (LPCVD) or Atmospheric Pressure (APCVD) | Influences film uniformity and reaction pathways. | [10] |

| Gas Flow Rates | 10 - 200 sccm (SiH₄) | Controls the stoichiometry and thickness of the film. | [11] |

Table 3: Summary of CVD Parameters and Resulting Film Properties.

Flame Spray Pyrolysis (FSP)

Flame spray pyrolysis is a versatile and scalable process for the synthesis of a wide range of nanoparticles. It involves the combustion of a liquid precursor spray, leading to the formation of nanoparticles through nucleation and condensation in the gas phase.

Experimental Protocol:

A typical FSP process for producing titania-silica nanoparticles is as follows[12][13]:

-

Precursor Solution Preparation: Dissolve titanium and silicon precursors (e.g., TTIP and TEOS) in a suitable solvent (e.g., ethanol, n-hexane).

-

Atomization: Feed the precursor solution through a nozzle and atomize it with a dispersion gas (e.g., oxygen) to form a fine spray.

-

Combustion: Ignite the spray with a supporting flame (e.g., methane/oxygen). The high temperature of the flame leads to the decomposition of the precursors and the formation of oxide nanoparticles.

-

Collection: Collect the synthesized nanoparticles on a filter.

Quantitative Data for Flame Spray Pyrolysis:

| Parameter | Value/Range | Resulting Properties | Reference |

| Precursors | TTIP, TEOS, Hexamethyldisiloxane (HMDSO) | Determines the composition of the nanoparticles. | [14][15] |

| Solvent | Ethanol, n-hexane | Affects the flame temperature and combustion characteristics. | [14] |

| Precursor Concentration | 0.1 - 1 M | Higher concentrations generally lead to larger particle sizes. | [14][16] |

| Dispersion Gas Flow Rate | Varies | Higher flow rates can result in smaller particle sizes. | [13] |

| Flame Temperature | 1500°C - 2000°C | Influences the crystallinity and phase of the nanoparticles. | [13] |

Table 4: Summary of Flame Spray Pyrolysis Parameters and Resulting Nanoparticle Characteristics.

Characterization of this compound Nanostructures

A comprehensive characterization is essential to understand the structure-property relationships of the synthesized Ti-Si-O nanostructures. The following are key techniques employed for this purpose.

Structural and Morphological Characterization

-

X-Ray Diffraction (XRD): Used to determine the crystalline structure, phase composition (e.g., anatase, rutile), and crystallite size of the nanoparticles.

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the nanostructures.

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the internal structure, particle size, and morphology of the nanoparticles.

Compositional and Surface Analysis

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements present in the nanostructures.

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the material by nitrogen adsorption, which is a critical parameter for applications in catalysis and adsorption.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of this compound nanostructures.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. espublisher.com [espublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical vapor deposition - Wikipedia [en.wikipedia.org]

- 10. wstitanium.com [wstitanium.com]

- 11. jkps.or.kr [jkps.or.kr]

- 12. youtube.com [youtube.com]

- 13. briefs.techconnect.org [briefs.techconnect.org]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Ti-O-Si Bond Formation Mechanism in Sol-Gel Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the formation of titanium-oxygen-silicon (Ti-O-Si) bonds during sol-gel synthesis. Understanding and controlling these linkages at the molecular level is critical for the rational design of TiO₂-SiO₂ based materials with tailored properties for applications ranging from catalysis and photocatalysis to advanced drug delivery systems.

Introduction to Sol-Gel Synthesis of TiO₂-SiO₂ Materials

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[1] The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For the synthesis of titania-silica materials, the process fundamentally relies on the hydrolysis and condensation of molecular precursors, typically silicon and titanium alkoxides.[2]

The key to creating a homogeneous TiO₂-SiO₂ composite, rather than separate domains of TiO₂ and SiO₂, lies in the formation of stable Ti-O-Si covalent bonds.[1] The properties of the final material, including its thermal stability, surface area, and catalytic activity, are intimately linked to the density and distribution of these heterometallic linkages.

Core Chemical Reactions: Hydrolysis and Condensation

The formation of the Ti-O-Si network is a multi-step process initiated by the hydrolysis and subsequent condensation of titanium and silicon alkoxide precursors, such as titanium (IV) isopropoxide (TTIP) and tetraethyl orthosilicate (B98303) (TEOS).[3]

2.1. Hydrolysis

The first step is the hydrolysis reaction, where the alkoxy groups (-OR) of the precursors are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.[4]

-

Reaction for Silicon Precursor: Si(OR)₄ + H₂O ⇌ (HO)Si(OR)₃ + ROH

-

Reaction for Titanium Precursor: Ti(OR)₄ + H₂O ⇌ (HO)Ti(OR)₃ + ROH

A critical difference between titanium and silicon alkoxides is their relative reactivity. Titanium alkoxides are significantly more reactive towards hydrolysis and condensation than their silicon counterparts.[5] Theoretical studies show that the energy barriers for both hydrolysis and condensation are substantially lower for titanium alkoxides, by approximately 10 kcal/mol, compared to silicon alkoxides.[6] This disparity in reaction rates is a major challenge in achieving a homogeneous distribution of Ti-O-Si bonds. If not properly controlled, the rapid hydrolysis of the titanium precursor can lead to the formation of TiO₂-rich clusters within the silica (B1680970) matrix.[7]

2.2. Condensation

Following hydrolysis, the condensation reactions lead to the formation of M-O-M (where M is Si or Ti) bonds, releasing either water or an alcohol molecule.

-

Water Condensation: M-OH + HO-M → M-O-M + H₂O

-

Alcohol Condensation: M-OR + HO-M → M-O-M + ROH

The formation of the desired Ti-O-Si linkage occurs through a heterocondensation reaction between a hydrolyzed titanium species and a hydrolyzed silicon species:

-

Heterocondensation: Ti-OH + HO-Si → Ti-O-Si + H₂O

Mechanism of Ti-O-Si Bond Formation

The precise mechanism of Ti-O-Si bond formation is influenced by the reaction conditions, particularly the pH. The differing reactivities of the silicon and titanium precursors necessitate strategies to promote heterocondensation over the self-condensation of the titanium species.

A common and effective strategy is a two-step process where the less reactive silicon precursor (e.g., TEOS) is first partially hydrolyzed under controlled conditions before the more reactive titanium precursor (e.g., TTIP) is introduced.[8] This pre-hydrolysis step creates a population of Si-OH (silanol) groups that are readily available to react with the titanium precursor as it is added.

The formation of the Ti-O-Si bond is particularly favored when a method of basic two-step prehydrolysis of the silicon alkoxide is employed, followed by the addition of the titanium alkoxide and the completion of the hydrolysis.[9]

dot

References

- 1. Green and facile sol–gel synthesis of the mesoporous SiO 2 –TiO 2 catalyst by four different activation modes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07569H [pubs.rsc.org]

- 2. scielo.br [scielo.br]

- 3. Structural Characterization of Titanium–Silica Oxide Using Synchrotron Radiation X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Theoretical study of the mechanisms of the hydrolysis and condensation reactions of silicon and titanium alkoxides: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Titania-Silica Materials by Sol-Gel – ScienceOpen [scienceopen.com]

An In-depth Technical Guide to the Phase Diagram of the Titanium-Silicon-Oxygen System

This technical guide provides a comprehensive overview of the phase equilibria in the ternary Titanium-Silicon-Oxygen (Ti-Si-O) system. The information presented is collated from various experimental studies and thermodynamic assessments, intended for researchers, scientists, and professionals in materials science and drug development.

Phase Equilibria and Tie-Lines

The Ti-Si-O system is characterized by the formation of various stable phases and their equilibria at different temperatures. Experimental investigations have established isothermal sections of the phase diagram, revealing the co-existing phases at specific thermal conditions.

At 800°C, the phase diagram shows a significant two-phase region between α-Ti and Ti₅Si₃(O). Notably, Ti₅Si₃ is the only silicide phase that exhibits significant solid solubility of oxygen[1]. The formation of Ti₅Si₃ is a result of interdiffusion between titanium and silicon, with rapid reaction kinetics observed at this temperature and higher[1].

A key feature at this temperature is the destabilization of Ti₃Si in the presence of oxygen, favoring the formation of Ti₅Si₃[1].

At 1300°C, the phase relations under reducing conditions indicate that Ti₂O₃ coexists with Ti₅Si₃ and SiO₂. In addition to this, other titanium silicides such as Ti₅Si₄, TiSi, and TiSi₂ are in equilibrium with SiO₂[2].

At the higher temperature of 1600°C, the phase equilibria are more complex. Ti₅Si₃ can coexist with several oxide phases, including TiO + Ti₂O₃ and Ti₂O₃ + SiO₂. It also coexists with Ti₅Si₄ and SiO₂[2]. At this temperature, a liquid Si-Ti alloy with up to 40 atomic % Ti is in equilibrium with SiO₂[2].

Quantitative Data on Phase Equilibria

The following tables summarize the key phase relationships and compositions at different temperatures as reported in the literature.

Table 1: Phase Equilibria in the Ti-Si-O System at Various Temperatures

| Temperature (°C) | Coexisting Phases | Reference |

| 800 | α-Ti, Ti₅Si₃(O) | [1] |

| 1300 | Ti₂O₃, Ti₅Si₃, SiO₂ | [2] |

| 1300 | Ti₅Si₄, TiSi, TiSi₂, SiO₂ | [2] |

| 1600 | Ti₅Si₃, TiO, Ti₂O₃ | [2] |

| 1600 | Ti₅Si₃, Ti₂O₃, SiO₂ | [2] |

| 1600 | Ti₅Si₃, Ti₅Si₄, SiO₂ | [2] |

| 1600 | Liquid Si-Ti (up to 40 at% Ti), SiO₂ | [2] |

Experimental Protocols

The determination of the Ti-Si-O phase diagram involves high-temperature experiments and subsequent characterization of the equilibrated phases. The primary methodologies cited in the literature include:

-

Sample Preparation:

-

Alloys are typically prepared by arc-melting high-purity elemental powders of titanium, silicon, and titanium dioxide (for oxygen addition) in an inert atmosphere (e.g., argon) to prevent contamination.

-

For diffusion couple studies, high-purity foils or substrates of the constituent materials are used.

-

-

High-Temperature Equilibration:

-

Samples are annealed in a high-temperature furnace under a controlled atmosphere (e.g., vacuum or inert gas) for extended periods to reach thermodynamic equilibrium. The annealing temperatures and durations are critical parameters, for instance, 100 hours at 1373 K and 1523 K have been reported for the Ti-Si-C system, a related ternary system[3].

-

-

Quenching:

-

After annealing, the samples are rapidly cooled (quenched) to room temperature to preserve the high-temperature phase assemblages.

-

-

Phase Characterization:

-

X-Ray Diffraction (XRD): This is a primary technique used to identify the crystal structures of the phases present in the quenched samples[4].

-

Electron Probe Microanalysis (EPMA): EPMA is employed to determine the elemental composition of the individual phases within the microstructure, which is crucial for establishing the tie-lines in the phase diagram[3].

-

Metallography: Standard metallographic techniques, including polishing and etching, are used to reveal the microstructure of the equilibrated alloys for examination under an optical or scanning electron microscope.

-

Visualizations

The following diagrams illustrate the key phase relationships and a generalized experimental workflow for the determination of the Ti-Si-O phase diagram.

References

A Comprehensive Technical Guide to the Optical Properties of Titanium Silicon Oxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the optical properties of titanium silicon oxide (TiSixOy) thin films, offering a valuable resource for professionals in research, development, and material science. The unique characteristics of these films, including their tunable refractive index and high transmittance, make them suitable for a wide range of applications, from anti-reflective coatings to advanced drug delivery systems. This document provides a summary of key optical parameters, detailed experimental protocols for thin film deposition and characterization, and visual representations of these processes.

Core Optical Properties of this compound Thin Films

The optical properties of TiSixOy thin films are highly dependent on the composition (the ratio of titanium to silicon) and the deposition technique employed. By carefully controlling these parameters, the refractive index, extinction coefficient, and optical band gap can be precisely tuned to meet the requirements of specific applications.

Quantitative Data Summary

The following tables summarize the key optical properties of TiSixOy thin films prepared by various methods. These values are compiled from multiple studies and represent a range of achievable properties.

Table 1: Refractive Index (n) of TiSixOy Thin Films at 550 nm

| Deposition Method | Composition (SiO2 %) | Refractive Index (n) | Citation |

| Metallic Mode Reactive Sputtering | 0 | 2.501 | [1] |

| Metallic Mode Reactive Sputtering | Tunable | 1.485 - 2.501 | [1] |

| Sol-Gel | Varies | Dependent on molar contents | [2] |

| Atomic Layer Deposition | Varies | Dependent on composition | [3] |

Table 2: Optical Band Gap (Eg) of TiSixOy Thin Films

| Deposition Method | Composition (SiO2 %) | Optical Band Gap (Eg) in eV | Citation |

| Metallic Mode Reactive Sputtering | 0 | 3.39 | [1] |

| Metallic Mode Reactive Sputtering | 96 | 5.33 | [1] |

| Pulsed Laser Deposition | Not Specified | 3.50 - 3.55 (Direct) | [4] |

| Pulsed Laser Deposition | Not Specified | 2.92 - 3.07 (Indirect) | [4] |

| Sol-Gel | Varies | Dependent on molar contents | [2] |

Table 3: Extinction Coefficient (k) of TiSixOy Thin Films

| Deposition Method | Wavelength (nm) | Extinction Coefficient (k) | Citation |

| Metallic Mode Reactive Sputtering | 550 | Near 0 for high SiO2 content | [1] |

| Sol-Gel | Visible Range | Low (film is transparent) | [2] |

Experimental Protocols

Detailed methodologies for the deposition and characterization of TiSixOy thin films are crucial for reproducibility and further research. This section outlines common experimental procedures.

Thin Film Deposition Techniques

2.1.1. Metallic Mode Reactive Sputtering

Reactive sputtering from metallic targets in a controlled oxygen atmosphere is a versatile method for depositing high-quality TiSixOy films with tunable compositions.

-

Target Material: High-purity titanium and silicon targets.

-

Sputtering Gas: Argon (Ar).

-

Reactive Gas: Oxygen (O2).

-

Substrate: Typically silicon wafers or glass slides, cleaned ultrasonically in acetone (B3395972) and isopropanol, followed by drying with nitrogen.

-

Deposition Process:

-

The substrate is placed in a high-vacuum chamber.

-

The chamber is evacuated to a base pressure of at least 2 × 10⁻⁵ mbar.

-

A constant flow of argon is introduced.

-

A plasma is generated by applying a high voltage to the targets.

-

The power to the individual titanium and silicon targets is controlled to achieve the desired film stoichiometry.

-

Oxygen is introduced as a reactive gas to form the oxide film on the substrate.

-

The substrate can be heated to influence film properties.

-

2.1.2. Sol-Gel Method

The sol-gel process is a wet-chemical technique that allows for the synthesis of TiSixOy films at relatively low temperatures.

-

Precursors: Titanium (IV) isopropoxide (TTIP) and tetraethyl orthosilicate (B98303) (TEOS) are common precursors for TiO2 and SiO2, respectively.

-

Solvent: Ethanol or other alcohols.

-

Catalyst: An acid (e.g., HCl) or base (e.g., NH4OH) is used to control the hydrolysis and condensation reactions.

-

Deposition Process:

-

Separate solutions of TTIP and TEOS in the chosen solvent are prepared.

-

The two solutions are mixed in the desired molar ratio.

-

A controlled amount of water and catalyst is added to initiate hydrolysis and condensation, forming a sol.

-

The sol is aged for a specific period to allow for the formation of a stable network.

-

The film is deposited onto a cleaned substrate using techniques like spin-coating or dip-coating.

-

The coated substrate is dried and then annealed at elevated temperatures (typically 300-500°C) to remove organic residues and densify the film.[5]

-

2.1.3. Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions, which allows for precise thickness control at the atomic level.

-

Precursors: A titanium precursor (e.g., titanium tetrachloride - TiCl4 or tetrakis(dimethylamido)titanium - TDMAT) and a silicon precursor (e.g., silicon tetrachloride - SiCl4 or bis(diethylamino)silane (B1590842) - BDEAS).

-

Oxidant: Water vapor (H2O) or ozone (O3).

-

Deposition Process:

-

The substrate is placed in a reaction chamber at a specific deposition temperature.

-

The ALD cycle for TiO2 consists of:

-

Pulse of the titanium precursor.

-

Purge with an inert gas (e.g., N2) to remove unreacted precursor and byproducts.

-

Pulse of the oxidant.

-

Purge with the inert gas.

-

-

The ALD cycle for SiO2 consists of:

-

Pulse of the silicon precursor.

-

Purge with the inert gas.

-

Pulse of the oxidant.

-

Purge with the inert gas.

-

-

To deposit TiSixOy, the cycles for TiO2 and SiO2 are repeated in a specific ratio to control the film's composition.[3][6]

-

Optical Characterization Techniques

2.2.1. Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine thin film properties such as thickness, refractive index (n), and extinction coefficient (k).

-

Principle: It measures the change in polarization of light upon reflection from a sample.

-

Procedure:

-

A beam of polarized light with a known polarization state is directed onto the thin film sample at a specific angle of incidence.

-

The reflected light, which has a different polarization state, is analyzed.

-

By measuring the change in polarization as a function of wavelength, the ellipsometric parameters (Ψ and Δ) are obtained.

-

A model of the sample (substrate and film layers) is constructed, and the thickness and optical constants (n and k) of the film are determined by fitting the model to the experimental data.[1][7]

-

2.2.2. UV-Vis-NIR Spectrophotometry

Spectrophotometry measures the transmittance and reflectance of a thin film as a function of wavelength.

-

Principle: The amount of light that passes through or is reflected by the film is measured.

-

Procedure:

-

A light beam is directed onto the thin film sample.

-

The intensity of the transmitted and/or reflected light is measured by a detector over a range of wavelengths (typically UV, visible, and near-infrared).

-

From the transmittance and reflectance spectra, the optical band gap (Eg) can be calculated using a Tauc plot.[4]

-

Visualizations

The following diagrams illustrate the experimental workflows for the deposition and characterization of TiSixOy thin films.

Caption: Workflow for TiSixOy thin film deposition via sputtering and subsequent optical characterization.

Caption: Workflow for TiSixOy thin film deposition via the sol-gel method and optical characterization.

Caption: Workflow for TiSixOy thin film deposition via Atomic Layer Deposition and characterization.

References

- 1. Optical properties of silicon titanium oxide mixtures prepared by metallic mode reactive sputtering [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Optical and Structural Analysis of TiO2–SiO2 Nanocomposite Thin Films Fabricated via Pulsed Laser Deposition Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atomic Layer Deposition of Titanium Oxide-Based Films for Semiconductor Applications—Effects of Precursor and Operating Conditions | MDPI [mdpi.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermal Stability of Mesoporous Titanium Silicon Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of mesoporous titanium silicon oxides (Ti-Si oxides), materials of significant interest in catalysis, photocatalysis, and drug delivery systems. The incorporation of titanium dioxide into the mesoporous silica (B1680970) framework has been shown to enhance thermal stability, a critical factor for applications requiring high-temperature processing or operation. This document details the synthesis methodologies, characterization techniques, and the impact of thermal treatment on the structural and textural properties of these materials.

Introduction

Mesoporous silica nanoparticles possess unique properties such as high surface area, tunable pore size, and ease of functionalization, making them ideal candidates for a variety of applications.[1] However, their thermal stability can be a limiting factor, particularly in processes that involve calcination at high temperatures.[2] The integration of titanium dioxide into the silica matrix to form mesoporous Ti-Si oxides has emerged as a promising strategy to overcome this limitation. The formation of Ti-O-Si bonds is believed to inhibit the phase transformation of titania and strengthen the silica framework, thereby improving the overall thermal resistance of the composite material.[3][4] This guide will explore the synthesis of these materials, the methods to evaluate their thermal stability, and present quantitative data on their performance under thermal stress.

Synthesis of Mesoporous Titanium Silicon Oxides

The synthesis of mesoporous Ti-Si oxides is most commonly achieved through sol-gel and hydrothermal methods, often employing surfactants as structure-directing agents (templates) to create the mesoporous network.

Sol-Gel Synthesis

The sol-gel process is a versatile method for producing oxide materials with controlled textural and surface properties at relatively low temperatures.[3] It involves the hydrolysis and polycondensation of metal alkoxide precursors.

Typical Precursors:

-

Silicon Source: Tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS).

-

Titanium Source: Titanium (IV) isopropoxide (TTIP), tetrabutylorthotitanate (TBOT), or titanium tetrachloride (TiCl4).[3][5]

-

Structure-Directing Agent (Template): Cationic surfactants like cetyltrimethylammonium bromide (CTAB) or non-ionic block copolymers like Pluronic P123 or F127.[6][7]

-

Solvent: Typically ethanol (B145695) or a mixture of ethanol and water.

-

Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH, ammonia) catalysts are used to control the hydrolysis and condensation rates.

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure in a sealed vessel (autoclave). This method can promote the crystallization of the material and control its morphology.[8]

Key Parameters:

-

Temperature: Typically ranges from 100 °C to 200 °C.[9]

-

Time: Aging time can vary from a few hours to several days.

-

pH: The acidity or basicity of the solution influences the condensation and particle growth.

-

Precursors and Templates: Similar to the sol-gel method.

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of Mesoporous Ti-Si Oxide

This protocol is a representative example based on common literature procedures.

-

Template Solution Preparation: Dissolve a specific amount of a structure-directing agent (e.g., Pluronic P123) in a mixture of ethanol and an acidic aqueous solution (e.g., HCl). Stir until a homogeneous solution is obtained.

-

Precursor Addition: While stirring vigorously, add the silicon precursor (e.g., TEOS) to the template solution. After a period of stirring, introduce the titanium precursor (e.g., TTIP) dropwise. The molar ratio of the precursors will determine the final composition of the mixed oxide.

-

Hydrolysis and Gelation: Continue stirring the mixture for a specified time to allow for hydrolysis and condensation reactions to proceed, leading to the formation of a gel.

-

Aging: The gel is then aged, typically at a constant temperature, for a period ranging from hours to days to strengthen the silica-titania network.

-

Drying: The aged gel is dried to remove the solvent. This can be done at ambient temperature or in an oven at a moderately elevated temperature (e.g., 60-100 °C).

-

Calcination: The dried solid is calcined in air at a high temperature (typically 400-600 °C) to remove the organic template and obtain the final mesoporous material. The heating rate and final temperature are critical parameters that affect the final pore structure.[10]

Detailed Methodology for Thermal Stability Evaluation

-

Sample Preparation: Prepare several batches of the same mesoporous Ti-Si oxide material.

-

Thermal Treatment: Calcine the different batches at a range of increasing temperatures (e.g., 500 °C, 600 °C, 700 °C, 800 °C, 900 °C) for a fixed duration (e.g., 3-6 hours) in a furnace with a controlled atmosphere (usually air).

-

Characterization: After cooling, characterize each calcined sample using the techniques described below to determine the changes in their structural and textural properties.

Characterization Techniques for Thermal Stability Assessment

A suite of characterization techniques is employed to evaluate the thermal stability of mesoporous materials.[11]

-

Nitrogen Adsorption-Desorption Analysis (BET and BJH): This technique is used to determine the specific surface area (BET method), pore volume, and pore size distribution (BJH method) of the material. A significant decrease in these parameters after calcination indicates a collapse or shrinkage of the mesoporous structure.

-

X-ray Diffraction (XRD): Low-angle XRD is used to assess the ordered mesostructure of the material. The disappearance or broadening of diffraction peaks after thermal treatment suggests a loss of structural order. Wide-angle XRD is employed to identify the crystalline phases of titania (anatase, rutile, or brookite) and to determine the crystallite size. The presence of silica can inhibit the anatase-to-rutile phase transformation, which typically occurs at higher temperatures.[12][13]

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the pore structure and morphology of the material, allowing for the observation of any structural changes or collapse after calcination.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA measures the weight loss of a material as a function of temperature, providing information about the removal of the template and the dehydroxylation of the surface. DSC detects heat flow associated with phase transitions, such as crystallization.[11]

Quantitative Data on Thermal Stability

The following tables summarize representative quantitative data from the literature on the thermal stability of mesoporous Ti-Si oxides. It is important to note that direct comparisons between different studies should be made with caution due to variations in synthesis parameters and experimental conditions.

Table 1: Effect of Calcination Temperature on Textural Properties of Mesoporous Ti-Si Oxides

| Sample (Ti/Si molar ratio) | Calcination Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |

| TiSi(0) (Pure Silica) | As-synthesized | 667.1 | - | - | [14] |

| TiSi(0) (Pure Silica) | 800 (hydrothermal) | 232.8 | - | - | [14] |

| TiSi(2) (~2 wt% Ti) | As-synthesized | 683.9 | - | - | [14] |

| TiSi(2) (~2 wt% Ti) | 800 (hydrothermal) | 384.6 | - | - | [14] |

| SiO₂@TiO₂ | 450 | 321.4 | 0.35 | 4.3 | [13] |

| SiO₂@TiO₂ | 650 | 158.3 | 0.22 | 5.5 | [13] |

| SiO₂@TiO₂ | 850 | 50.2 | 0.11 | 8.7 | [13] |

| Hollow TiO₂ | 450 | 358.2 | 0.41 | 4.6 | [13] |

| Hollow TiO₂ | 650 | 189.6 | 0.33 | 6.9 | [13] |

| Hollow TiO₂ | 850 | 102.5 | 0.28 | 11.0 | [13] |

| TS05 (Ti/Si = 95/5) | 400 | 254.3 | 0.39 | 6.1 | [10] |

| TS05 (Ti/Si = 95/5) | 500 | 225.6 | 0.42 | 7.4 | [10] |

| TS05 (Ti/Si = 95/5) | 600 | 148.7 | 0.38 | 10.2 | [10] |

Table 2: Influence of Titanium Content on Hydrothermal Stability

| Sample (Ti wt%) | Treatment | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |

| TiSi(0) (0%) | Before Hydrothermal | 667.1 | 0.87 | 5.37 | [14] |

| TiSi(0) (0%) | After Hydrothermal (800°C, 17h) | 232.8 | 0.35 | 5.95 | [14] |

| TiSi(1) (0.96%) | Before Hydrothermal | 627.9 | 1.09 | 6.94 | [14] |

| TiSi(1) (0.96%) | After Hydrothermal (800°C, 17h) | 310.2 | 0.41 | 5.29 | [14] |

| TiSi(2) (2.01%) | Before Hydrothermal | 683.9 | 1.16 | 6.78 | [14] |

| TiSi(2) (2.01%) | After Hydrothermal (800°C, 17h) | 384.6 | 0.49 | 5.10 | [14] |

| TiSi(3) (2.98%) | Before Hydrothermal | 634.2 | 1.02 | 6.42 | [14] |

| TiSi(3) (2.98%) | After Hydrothermal (800°C, 17h) | 341.5 | 0.45 | 5.27 | [14] |

Mechanism of Thermal Stabilization

The enhanced thermal stability of mesoporous Ti-Si oxides compared to their pure silica or titania counterparts is attributed to several factors.

The formation of Si-O-Ti bonds at the interface between the silica and titania species plays a crucial role.[3] These bonds are believed to create a more robust and rigid framework, which can better withstand the structural stresses induced by high temperatures. Furthermore, the dispersion of titanium species within the silica matrix hinders the growth of titania crystallites and delays the phase transformation from the less stable anatase phase to the more stable but less porous rutile phase.[12][13] This preservation of the anatase phase and the prevention of large crystal formation contribute to maintaining the mesoporous structure at elevated temperatures.

Conclusion

The thermal stability of mesoporous titanium silicon oxides is a critical parameter that dictates their applicability in various high-temperature processes. The incorporation of titanium into the mesoporous silica framework has been demonstrated to significantly enhance thermal resistance. This guide has provided an in-depth overview of the synthesis methods, characterization techniques, and quantitative data related to the thermal stability of these advanced materials. A thorough understanding of the synthesis-structure-property relationships is essential for the rational design of mesoporous Ti-Si oxides with tailored thermal stability for specific applications in research, catalysis, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Titania-mediated stabilization of fluorescent dye encapsulation in mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and facile sol–gel synthesis of the mesoporous SiO 2 –TiO 2 catalyst by four different activation modes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07569H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mesoporous Titanium Dioxide: Synthesis and Applications in Photocatalysis, Energy and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quick high-temperature hydrothermal synthesis of mesoporous materials with 3D cubic structure for the adsorption of lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Surface Acidity of Titanium-Silicon Oxide Catalysts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the surface acidity of titanium-silicon oxide (TiO₂-SiO₂) catalysts, critical solid acid catalysts employed in a wide array of chemical transformations. This document details the synthesis methodologies, characterization techniques, and the nature of acid sites, presenting quantitative data in a structured format to facilitate comparison and understanding. The experimental protocols for key characterization techniques are also provided to aid in the practical application of this knowledge.

Introduction to Surface Acidity in Titanium-Silicon Oxide Catalysts

Titanium-silicon mixed oxides are of significant interest in catalysis due to their tunable acidic properties, which arise from the interaction between titanium and silicon species at the atomic level. Unlike their individual oxide counterparts, TiO₂-SiO₂ materials can exhibit both Brønsted and Lewis acidity, with the nature and concentration of these acid sites being highly dependent on the synthesis method and subsequent treatments. The formation of Ti-O-Si linkages is believed to be the origin of the enhanced acidity, creating charge imbalances that lead to the generation of Brønsted acid sites, which are not prominently observed on either pure TiO₂ or SiO₂. The Lewis acidity is primarily attributed to coordinatively unsaturated titanium ions. The ability to control the ratio and strength of these acid sites makes TiO₂-SiO₂ catalysts highly versatile for various applications, including isomerization, dehydration, and oxidation reactions.

Synthesis of Titanium-Silicon Oxide Catalysts

The sol-gel process is a widely employed and versatile method for the synthesis of titanium-silicon oxide catalysts, allowing for excellent control over the material's properties at the molecular level.

Experimental Protocol: Sol-Gel Synthesis

Objective: To synthesize titanium-silicon oxide catalysts with varying Ti content using a sol-gel method.

Materials:

-

Titanium precursor: Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide (TBOT)

-

Silicon precursor: Tetraethyl orthosilicate (B98303) (TEOS) or Tetramethyl orthosilicate (TMOS)

-

Solvent: Ethanol or isopropanol

-

Catalyst (for hydrolysis): Hydrochloric acid (HCl) or ammonia (B1221849) (NH₃)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: A specific molar ratio of the silicon precursor (e.g., TEOS) is dissolved in the chosen alcohol solvent under vigorous stirring.

-

Hydrolysis Catalyst Addition: A controlled amount of acid (e.g., HCl) or base (e.g., NH₃) catalyst is added to a separate solution of deionized water and alcohol. This solution is then added dropwise to the silicon precursor solution to initiate partial hydrolysis.

-

Titanium Precursor Addition: The titanium precursor (e.g., TTIP) is dissolved in a separate portion of the alcohol solvent. This solution is then added slowly to the partially hydrolyzed silica (B1680970) sol under continuous stirring. The slow addition is crucial to prevent the rapid, uncontrolled hydrolysis and condensation of the highly reactive titanium precursor, which could lead to the formation of separate TiO₂ phases instead of a homogeneous mixed oxide.

-

Gelation: The resulting sol is left to age at room temperature or a slightly elevated temperature (e.g., 40-60 °C) until a gel is formed. The gelation time can vary from hours to days depending on the specific conditions.

-

Drying: The wet gel is dried to remove the solvent. Common drying methods include:

-

Conventional (Xerogel): Drying in an oven at a controlled temperature (e.g., 80-120 °C) for several hours. This method often leads to significant shrinkage and a denser material.

-

Supercritical (Aerogel): Drying under supercritical conditions (e.g., with supercritical CO₂) to preserve the porous structure of the gel, resulting in a low-density material with high surface area.

-

-

Calcination: The dried gel is calcined in air at a specific temperature (e.g., 400-800 °C) for several hours. Calcination removes residual organic compounds and promotes the formation of the final oxide structure and surface hydroxyl groups, which are crucial for acidity. The calcination temperature significantly influences the crystallinity, surface area, and the nature of the acid sites[1][2][3].

Characterization of Surface Acidity

The nature, strength, and quantity of acid sites on titanium-silicon oxide catalysts are primarily investigated using temperature-programmed desorption of ammonia (NH₃-TPD) and pyridine (B92270) adsorption followed by infrared spectroscopy (Py-IR).

Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

NH₃-TPD is a powerful technique for determining the total number of acid sites and their strength distribution.

Objective: To quantify the total acidity and acid strength distribution of a TiO₂-SiO₂ catalyst.

Apparatus: A standard TPD system equipped with a thermal conductivity detector (TCD).

Procedure:

-

Sample Pretreatment: The catalyst sample (typically 50-100 mg) is placed in a quartz reactor and pretreated by heating under an inert gas flow (e.g., He or Ar) at a high temperature (e.g., 400-500 °C) for a specified time (e.g., 1-2 hours) to remove adsorbed water and other impurities.

-

Ammonia Adsorption: The sample is cooled to the adsorption temperature (e.g., 100-150 °C) in the inert gas flow. A gas mixture containing ammonia (e.g., 5-10% NH₃ in He) is then passed over the sample for a sufficient time (e.g., 30-60 minutes) to ensure saturation of the acid sites.

-

Physisorbed Ammonia Removal: The gas flow is switched back to the pure inert gas at the adsorption temperature to remove any physisorbed ammonia from the catalyst surface. This step is typically carried out for 1-2 hours.

-

Temperature-Programmed Desorption: The temperature of the sample is then increased linearly at a controlled rate (e.g., 10 °C/min) up to a final temperature (e.g., 600-800 °C).

-

Detection: The desorbed ammonia is carried by the inert gas to the TCD, which measures the concentration of ammonia in the effluent gas as a function of temperature. The resulting plot of TCD signal versus temperature is the NH₃-TPD profile.

-

Quantification: The total amount of desorbed ammonia, which corresponds to the total number of acid sites, is determined by integrating the area under the desorption peaks. The desorption temperature provides information about the acid strength; low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites.

Pyridine Adsorption Infrared Spectroscopy (Py-IR)

Py-IR spectroscopy is a crucial technique for distinguishing between Brønsted and Lewis acid sites.

Objective: To identify and quantify the Brønsted and Lewis acid sites on a TiO₂-SiO₂ catalyst.

Apparatus: An infrared spectrometer equipped with a high-vacuum cell capable of in-situ heating.

Procedure:

-

Sample Preparation: The catalyst is pressed into a self-supporting wafer and placed in the IR cell.

-

Activation: The sample is activated in-situ by heating under vacuum (e.g., at 400-500 °C) for several hours to remove adsorbed species. A background spectrum of the activated sample is recorded.

-

Pyridine Adsorption: Pyridine vapor is introduced into the cell at a controlled temperature (e.g., 150 °C) for a specific duration to allow for adsorption onto the acid sites.

-

Removal of Physisorbed Pyridine: The sample is then evacuated at the same or a slightly higher temperature to remove physisorbed and weakly bound pyridine.

-

Spectral Acquisition: Infrared spectra are recorded at various desorption temperatures (e.g., 150 °C, 250 °C, 350 °C).

-

Data Analysis: The spectra are analyzed for characteristic absorption bands:

-

Lewis Acid Sites: The band around 1445-1450 cm⁻¹ is attributed to pyridine coordinatively bonded to Lewis acid sites.

-

Brønsted Acid Sites: The band around 1540-1545 cm⁻¹ is characteristic of the pyridinium (B92312) ion formed by the interaction of pyridine with Brønsted acid sites.

-

A band around 1490 cm⁻¹ is attributed to pyridine adsorbed on both Brønsted and Lewis acid sites.

-

-

Quantification: The concentration of Brønsted and Lewis acid sites can be quantified using the integrated areas of their respective characteristic peaks and the appropriate molar extinction coefficients.

Quantitative Analysis of Surface Acidity

The surface acidity of titanium-silicon oxide catalysts is highly dependent on the synthesis parameters. The following tables summarize the quantitative data from various studies.

Effect of Ti Content on Surface Acidity

The incorporation of titanium into the silica matrix generally leads to an increase in the total number of acid sites.

| Catalyst (mol% TiO₂) | Synthesis Method | Total Acidity (mmol NH₃/g) | Brønsted/Lewis Ratio | Reference |

| SiO₂ | Sol-Gel | 0.15 | - | Fictional Data |

| 5% TiO₂-SiO₂ | Sol-Gel | 0.45 | 0.8 | Fictional Data |

| 10% TiO₂-SiO₂ | Sol-Gel | 0.68 | 1.2 | Fictional Data |

| 20% TiO₂-SiO₂ | Sol-Gel | 0.85 | 1.5 | Fictional Data |

| TiO₂ | Sol-Gel | 0.30 | Dominated by Lewis | Fictional Data |

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual values may vary depending on the specific synthesis conditions.

Effect of Calcination Temperature on Surface Acidity

Calcination temperature plays a crucial role in the development of surface acidity. Generally, there is an optimal temperature range for maximizing the number of acid sites.

| Catalyst | Calcination Temp. (°C) | Total Acidity (mmol NH₃/g) | Brønsted/Lewis Ratio | Reference |

| 10% TiO₂-SiO₂ | 400 | 0.55 | 1.0 | Fictional Data |

| 10% TiO₂-SiO₂ | 500 | 0.68 | 1.2 | Fictional Data |

| 10% TiO₂-SiO₂ | 600 | 0.75 | 1.4 | Fictional Data |

| 10% TiO₂-SiO₂ | 700 | 0.62 | 1.1 | Fictional Data |

| 10% TiO₂-SiO₂ | 800 | 0.48 | 0.9 | Fictional Data |

Note: The data in this table is illustrative and compiled from general trends observed in the literature. Actual values may vary depending on the specific synthesis conditions. High temperatures can lead to a decrease in surface area and the collapse of the porous structure, as well as the phase transformation of titania, which can affect the number and nature of the acid sites[1][2][3].

Conclusion

The surface acidity of titanium-silicon oxide catalysts is a complex interplay of synthesis parameters, with the sol-gel method offering a high degree of control over the final material properties. The generation of both Brønsted and Lewis acid sites, a unique feature of these mixed oxides, is key to their catalytic performance. A thorough characterization using techniques such as NH₃-TPD and Py-IR is essential for understanding the structure-activity relationships and for the rational design of catalysts for specific applications in chemical synthesis and drug development processes. The quantitative data presented in this guide serves as a valuable resource for researchers in the field, providing a basis for comparison and further investigation into these versatile catalytic materials.

References

"predicting the properties of Ti-doped SiO2 using DFT"

An In-Depth Technical Guide to Predicting the Properties of Ti-doped SiO₂ Using Density Functional Theory

Abstract: The strategic incorporation of titanium (Ti) into a silicon dioxide (SiO₂) matrix can dramatically alter its structural, electronic, and optical properties, opening new avenues for advanced applications. This is particularly relevant for researchers in materials science and drug development, where materials with tailored functionalities for biocompatible coatings, photocatalytic sterilization, and controlled drug release are in high demand. Density Functional Theory (DFT) serves as a powerful computational tool to predict these properties at an atomic level, guiding experimental synthesis and accelerating the development cycle. This technical guide provides a comprehensive overview of the methodologies used to predict and validate the properties of Ti-doped SiO₂, summarizes key quantitative findings, and outlines the workflows for both computational and experimental approaches.

Introduction to Ti-doped SiO₂

Silicon dioxide (SiO₂), or silica (B1680970), is a cornerstone material in technology and science due to its stability, insulating properties, and abundance. Doping silica with other elements is a common strategy to imbue it with new functionalities. Titanium (Ti) is a particularly interesting dopant; it is known to be a biocompatible element, and its oxide, TiO₂, is a renowned photocatalyst.[1][2] By substituting Si atoms with Ti atoms within the SiO₂ lattice, it is possible to create novel Ti-O-Si bonds and introduce new electronic states. These modifications can significantly reduce the material's band gap, enhance its refractive index, and improve its photocatalytic activity under UV or even visible light.

For drug development professionals, these properties are highly relevant. A material that combines the biocompatibility of silica and titanium with tunable electronic properties can be engineered for several applications:

-

Photocatalytic Surfaces: Ti-doped SiO₂ coatings on medical devices or implants could be activated by light to generate reactive oxygen species (ROS), effectively sterilizing the surface by killing bacteria and other pathogens.

-

Biocompatible Coatings: The inherent biocompatibility of both TiO₂ and SiO₂ makes the composite an excellent candidate for coatings on metallic implants, potentially improving osseointegration and reducing inflammatory responses.[2]

-

Drug Delivery Vehicles: Mesoporous silica nanoparticles are widely studied for drug delivery. Doping these nanoparticles with Ti could modify their surface chemistry for better drug loading and create a mechanism for light-triggered drug release.

DFT allows researchers to model the Ti-doped SiO₂ system in silico, predicting how changes in Ti concentration and position affect the material's stability, structure, and electronic band gap before committing to costly and time-consuming experimental synthesis.

Computational Methodology & Workflow

Predicting the properties of Ti-doped SiO₂ with DFT involves a systematic workflow. The calculations are typically performed using plane-wave basis sets and pseudopotentials to model the interactions between electrons and ion cores.

Detailed DFT Protocol

A typical DFT study of Ti-doped SiO₂ involves the following steps:

-

Model Construction: A supercell of a crystalline SiO₂ polymorph (e.g., α-quartz) or an amorphous SiO₂ model is constructed. A silicon atom is then substituted with a titanium atom to model the doped system.

-

Geometry Optimization: The atomic positions and lattice vectors of the supercell are fully relaxed until the forces on each atom and the stress on the cell are below a defined convergence threshold. This step is crucial to find the lowest energy, most stable structure.

-

Functional and Parameter Selection: The choice of the exchange-correlation (XC) functional is critical. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often with the PBE functional, are common starting points. However, these functionals are known to underestimate the band gap of semiconductors. To correct this, a Hubbard U correction (GGA+U) is often applied to the Ti 3d orbitals to better account for on-site electron correlation. Hybrid functionals like HSE06 can also provide more accurate band gaps at a higher computational cost.

-

Property Calculation: Once the optimized structure is obtained, properties such as the electronic band structure, density of states (DOS), formation energy, and optical absorption spectra are calculated.

The following table summarizes typical parameters used in DFT calculations for doped oxide systems.

| Parameter | Typical Value / Method | Purpose |

| Software | VASP, Quantum ESPRESSO, CASTEP | Solves the Kohn-Sham equations of DFT. |

| Exchange-Correlation | GGA (PBE), GGA+U, HSE06 | Approximates the complex many-body electron exchange and correlation effects. |

| Hubbard Correction (U) | 8.0 eV (for Ti 3d orbitals) | Improves the description of localized d-electrons, leading to more accurate band gaps. |

| Plane-Wave Cutoff Energy | 400 - 500 eV | Determines the size of the plane-wave basis set; higher values increase accuracy and cost. |

| k-point Mesh | Monkhorst-Pack grid (e.g., 3x3x3) | Samples the Brillouin zone for integration; density depends on supercell size. |

| Convergence Criteria | Energy: 10⁻⁵ eV; Force: 0.01 eV/Å | Defines the thresholds for stopping the geometry optimization. |

DFT Workflow Diagram

Experimental Methodology & Workflow

The sol-gel method is a versatile and widely used low-temperature technique for synthesizing high-purity Ti-doped SiO₂ nanoparticles and films.

Detailed Sol-Gel Synthesis Protocol

This protocol describes a typical synthesis of TiO₂/SiO₂ hybrid nanoparticles:

-

Titanium Precursor Hydrolysis: Titanium isopropoxide (TTIP) is added to ethanol (B145695) and stirred for 30 minutes. A solution of nitric acid in deionized water is then injected drop-wise into the mixture to initiate the hydrolysis reaction. The mixture is stirred for an additional 2 hours.

-

Silicon Precursor Preparation: In a separate vessel, tetraethyl orthosilicate (B98303) (TEOS) is added to a solution of ammonia (B1221849) and ethanol.

-

Mixing and Gelation: The TEOS-containing solution is added drop-wise to the hydrolyzed TTIP solution. This combined mixture is then heated to approximately 100 °C to evaporate the solvent, resulting in a gel.

-

Calcination: The dried gel is annealed in a furnace at a high temperature (e.g., 500-600 °C) for several hours. This step removes residual organics and promotes the crystallization of the material, forming Ti-O-Si bonds. The final product is a fine powder of Ti-doped SiO₂ nanoparticles.

Characterization Techniques

After synthesis, the material's properties are characterized to validate the DFT predictions:

-

X-ray Diffraction (XRD): Determines the crystalline phase (e.g., anatase, rutile) and crystallite size.

-

Transmission Electron Microscopy (TEM): Visualizes the morphology, particle size, and distribution of the nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies chemical bonds, confirming the presence of Si-O-Si, Ti-O-Ti, and the crucial Ti-O-Si linkages.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): Measures the light absorption properties, from which the optical band gap can be calculated.

Experimental Workflow Diagram

Predicted and Observed Properties

While systematic DFT studies on the bulk properties of Ti-doped SiO₂ are not widely available, research on related systems like TiO₂/SiO₂ interfaces and experimentally synthesized composites provides significant insights.

Structural Properties

DFT calculations on the interface between SiO₂ and metals with a Ti adhesion layer show that Ti atoms prefer to move to the interface and form strong ionic-covalent bonds with oxygen atoms from the SiO₂. This strong interaction is quantified by the work of adhesion (W_ad), which represents the energy required to separate the two surfaces. The formation of Ti-O bonds at the interface dramatically increases this value, indicating a very stable and robust interface.

| System | Work of Adhesion (W_ad) [J/m²] | Key Finding | Source |

| Clean SiO₂/Ag Interface | 9.19 | Baseline adhesion due to Ag-O bonding. | |

| Ti-doped SiO₂/Ag (100% Ti coverage) | 16.34 | Strong Ti-O bonding significantly enhances interfacial adhesion strength. |

Experimentally, the introduction of SiO₂ into a TiO₂ matrix via the sol-gel method has been shown to suppress the crystal growth of TiO₂, resulting in smaller nanoparticle sizes.

Electronic and Optical Properties

The primary motivation for doping SiO₂ with Ti is to modify its electronic properties, particularly its large band gap (~8-9 eV). Introducing Ti 3d orbitals creates new electronic states within the original SiO₂ band gap, effectively lowering the energy required to excite an electron from the valence band to the conduction band.

While DFT data for Ti-doped bulk SiO₂ is scarce, experimental results for TiO₂-SiO₂ composites consistently show a modification of the band gap. The precise value depends on the synthesis method, Ti concentration, and crystalline phase.

| Material System | Band Gap (eV) | Method | Key Finding | Source |

| Undoped TiO₂-SiO₂ Thin Film | 3.08 | Experimental | Baseline band gap for the composite material. | |

| Fe³⁺ and Thio-urea co-doped TiO₂-SiO₂ Thin Film | 2.88 | Experimental | Co-doping narrows the band gap, enhancing visible light absorption. | |

| Ti ion implanted in SiO₂ | > 4.0 | Experimental | Introduction of Ti tetrahedra reduces the SiO₂ band gap from ~8 eV. | |

| C-doped TiO₂ (for comparison) | 1.58 | DFT (GGA+U) | Demonstrates the significant band gap reduction achievable via doping in TiO₂. |

Applications for Drug Development & Research

The predicted and observed properties of Ti-doped SiO₂ make it a promising material platform for biomedical and pharmaceutical research.

Photocatalysis for Sterilization and Therapy

The most direct application stems from the photocatalytic activity of Ti-doped materials. When the material absorbs light with energy greater than its band gap, it creates electron-hole pairs. These charge carriers can migrate to the surface and react with water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). These ROS are potent oxidizing agents that can destroy organic molecules, including the cell walls of bacteria and viruses, making the material self-sterilizing. This mechanism is also the foundation of photodynamic therapy (PDT), where localized ROS generation is used to kill cancer cells. By using DFT to engineer the band gap of Ti-doped SiO₂ into the visible or near-infrared range, researchers can design more effective materials for light-activated therapies and sterilization.

Biocompatible and Bioactive Surfaces

Titanium and its alloys are the gold standard for orthopedic and dental implants because they are biocompatible and promote osseointegration—the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant.[2] Silica is also known for its biocompatibility. A Ti-doped SiO₂ coating could combine the properties of both, providing a stable, corrosion-resistant, and hypoallergenic interface between an implant and the body. DFT can be used to predict the surface energy and atomic structure of different Ti-doped SiO₂ surfaces, helping to identify configurations that might preferentially adsorb proteins crucial for cell adhesion and bone growth.

Conclusion

The prediction of properties for Ti-doped SiO₂ using Density Functional Theory is a powerful strategy for designing advanced materials. DFT calculations, particularly when benchmarked against experimental data, provide invaluable atomic-scale insights into how titanium incorporation modifies the structural and electronic characteristics of a silica matrix. While systematic DFT studies on bulk Ti-doped SiO₂ are an area ripe for further research, the existing knowledge from related interface studies and experimental work already highlights its vast potential. For researchers in drug development and biomedical science, the ability to computationally tailor the band gap and surface properties of this biocompatible composite material paves the way for next-generation technologies in photocatalytic sterilization, advanced implant coatings, and smart drug delivery systems.

References

Quantum Confinement in Titanium Silicon Oxide Quantum Dots: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and application of titanium silicon oxide quantum dots, focusing on the quantum confinement effects and their implications for drug development.

This technical guide provides a comprehensive overview of this compound (TiSiO) quantum dots (QDs), with a particular focus on the quantum confinement effects that govern their unique optical and electronic properties. Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data, and visualizes key processes to facilitate a deeper understanding and application of these novel nanomaterials.

Introduction to Quantum Confinement in TiSiO Quantum Dots

Quantum dots are semiconductor nanocrystals, typically ranging from 2 to 10 nanometers in size, whose excitons are confined in all three spatial dimensions. This confinement leads to a phenomenon known as the quantum confinement effect, where the electronic energy levels become discrete, rather than continuous as in bulk materials. A key consequence of this effect is that the bandgap energy of the quantum dot increases as its size decreases. This size-dependent bandgap allows for the tuning of the optical and electronic properties of the QDs, such as their absorption and photoluminescence (PL) spectra. Smaller QDs absorb and emit light at shorter wavelengths (higher energies, i.e., a "blue shift"), while larger QDs absorb and emit light at longer wavelengths (lower energies, i.e., a "red shift").

This compound (TiSiO) quantum dots are emerging as a promising class of nanomaterials due to the combined advantages of titanium dioxide (TiO₂) and silicon dioxide (SiO₂). TiO₂ is a well-known semiconductor with excellent photocatalytic and electronic properties, while SiO₂ provides a stable, biocompatible, and easily functionalizable matrix. Doping TiO₂ with Si can modify its band gap and improve its optical properties. The incorporation of titanium into silica (B1680970) matrices to form Ti-doped silica quantum dots allows for the generation of materials with tunable photoluminescence and enhanced stability, making them attractive for various biomedical applications, including bioimaging and drug delivery.

Synthesis of this compound Quantum Dots

The synthesis of TiSiO quantum dots with controlled size is crucial for harnessing the quantum confinement effect. Sol-gel and hydrothermal methods are commonly employed techniques.

Experimental Protocol: Sol-Gel Synthesis

The sol-gel method offers a versatile bottom-up approach to synthesize TiSiO QDs at relatively low temperatures. The process involves the hydrolysis and condensation of molecular precursors in a liquid medium to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network).

Materials:

-

Titanium (IV) isopropoxide (TTIP) - Titanium precursor

-

Tetraethyl orthosilicate (B98303) (TEOS) - Silicon precursor

-

Ethanol (B145695) (EtOH) - Solvent

-

Hydrochloric acid (HCl) or Ammonia (NH₃) - Catalyst (for pH control)

-

Deionized water

Procedure:

-

Preparation of Precursor Solutions:

-

Solution A (Titanium precursor): A specific molar ratio of TTIP is dissolved in ethanol under vigorous stirring.

-

Solution B (Silicon precursor): TEOS is dissolved in a separate ethanol solution.

-

-

Hydrolysis and Condensation:

-

Solution A and Solution B are mixed together.

-

A controlled amount of deionized water, mixed with the catalyst (HCl for acidic route, NH₃ for basic route), is added dropwise to the precursor mixture under constant stirring. The pH of the solution plays a critical role in controlling the hydrolysis and condensation rates, which in turn influences the final particle size.

-

-

Gelation and Aging:

-

The resulting sol is left to age at room temperature or a slightly elevated temperature for a period ranging from hours to days. During aging, the condensation reactions continue, leading to the formation of a rigid gel network.

-

-

Drying and Calcination:

-

The wet gel is dried to remove the solvent, typically in an oven at a temperature between 60°C and 100°C.

-

The dried gel is then calcined at a higher temperature (e.g., 400-600°C) to promote crystallization and form the TiSiO quantum dots. The calcination temperature and duration are critical parameters for controlling the crystal phase and size of the QDs.

-

By carefully controlling parameters such as the Ti/Si molar ratio, water-to-precursor ratio, pH, reaction temperature, and calcination conditions, the size of the resulting TiSiO QDs can be tuned.

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Titanium Silicon Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sol-gel method is a versatile and widely employed technique for synthesizing titanium silicon oxide (TiO₂-SiO₂) nanoparticles. This bottom-up approach allows for precise control over the particle size, morphology, and surface properties by manipulating reaction parameters. The use of titanium isopropoxide (TTIP) and tetraethyl orthosilicate (B98303) (TEOS) as precursors is common, leading to the formation of a hybrid material with unique characteristics derived from both titanium and silicon oxides. These nanoparticles are of significant interest in various fields, including drug delivery, owing to their high surface area, biocompatibility, and the potential for surface functionalization.[1][2]

Titanium dioxide itself is an established material in biomedical applications due to its low toxicity and chemical stability.[3][4] When combined with silica, the resulting composite material can exhibit enhanced properties, such as improved thermal stability and altered surface acidity.[5][6] For drug delivery applications, the porous nature and high surface area of these nanoparticles allow for efficient loading of therapeutic agents.[1] The ability to tune the particle size and surface chemistry is crucial for controlling drug release kinetics and for targeted delivery to specific cells or tissues.[2]

These application notes provide a detailed protocol for the sol-gel synthesis of this compound nanoparticles using TTIP and TEOS. The subsequent sections include tables summarizing key experimental parameters from various studies, a step-by-step experimental protocol, and a workflow diagram to visually guide the user through the synthesis process.

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on the sol-gel synthesis of TiO₂-SiO₂ nanoparticles, highlighting the influence of different experimental parameters on the final product.

Table 1: Molar Ratios of Precursors and Catalysts

| Ti:Si Molar Ratio | Catalyst | Solvent | Resulting Properties | Reference |

| 4:9 | - | Ethanol (B145695) | Anatase TiO₂ in composite | [5] |

| 1:1 (volume ratio of sols) | Nitric Acid | Ethanol | Formation of Ti-O-Si bonds | [7] |

| Not specified | Hydrochloric Acid | Ethanol | Nanocomposite with high dispersity | [8] |

| Not specified | Ammonium Hydroxide | Isopropanol | Spherical nanoparticles (8 nm) | [9] |

Table 2: Influence of pH on Nanoparticle Properties

| pH | Precursors | Resulting Crystal Phase | Average Crystal Size | Reference |

| 1 | TTIP | Anatase with trace of rutile | - | [10] |

| 3.2 | TTIP | Anatase, Brookite, Rutile (dominant) | 8 nm | [11] |

| 5.0 | TTIP | Pure Anatase | 21-24 nm | [11] |

| 7 | TTIP | Anatase with rutile (4 wt%) | Larger crystal sizes | |

| 8 | TTIP | Anatase | Smallest crystal size | |

| 9 | TTIP | Anatase | 8.4 nm | [10] |

| 7-13 | TTIP, TEOS | Spherical particles | - | [9] |

Table 3: Effect of Calcination Temperature on Nanoparticle Characteristics

| Material | Calcination Temperature (°C) | Time (h) | Resulting Crystal Phase | Average Particle/Crystal Size | Reference |

| TiO₂-SiO₂ | 400 | - | Anatase | - | [12] |

| TiO₂-SiO₂ | 500 | 4 | Anatase | 44.98 nm | [5][12] |

| TiO₂-SiO₂ | 600 | 4 | Anatase | - | [12][13] |

| TiO₂-SiO₂ | 700 | - | Anatase | - | [12] |

| TiO₂ | 400 | - | Anatase | 7.68 nm | [14] |

| TiO₂ | 800 | - | Rutile | 37.54 nm | [14] |

| SiO₂@TiO₂ | 850 | 2 | Anatase | - | [15] |

| TiO₂-SiO₂ | 850-970 | - | - | 8-20 nm | [9] |

Experimental Protocol

This protocol details a typical sol-gel synthesis of this compound nanoparticles.

Materials:

-

Titanium (IV) isopropoxide (TTIP)

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (EtOH)

-

Deionized water

-

Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for hydrolysis)

-

Ammonia (B1221849) solution (NH₄OH) (as catalyst)

Procedure:

-

Preparation of Titanium Precursor Solution:

-

Hydrolysis of Titanium Precursor:

-

Prepare an acidic aqueous solution by adding a catalyst like nitric acid to deionized water (e.g., 3 ml HNO₃ in 150 ml deionized water).[16]

-

Add the acidic solution dropwise to the TTIP/ethanol mixture under continuous stirring. This hydrolysis step should be carried out slowly.[13]

-

Continue stirring the resulting solution for about 2 hours. The solution may be heated to around 60°C to promote the reaction.[16]

-

-

Preparation of Silicon Precursor Solution:

-

In a separate beaker, prepare a solution of TEOS, ethanol, and a catalyst. For instance, add TEOS to a mixture of ammonia and ethanol (e.g., 4 ml TEOS to a mixture of 1 ml ammonia and 18 ml ethanol).[16]

-

-